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2-Fluoro-3-hydroxyisonicotinic
Compound Name:

acid
CAS No.: 1227576-95-5
Cat. No.: B3092372

Get Quote

Executive Summary: The Fluorine Advantage in
Scaffold Design

2-Fluoro-3-hydroxyisonicotinic acid (CAS 1227576-95-5) represents a critical scaffold in
modern medicinal chemistry, specifically designed to optimize the physicochemical profile of
the parent compound, 3-hydroxyisonicotinic acid.

For researchers and drug developers, this molecule offers a strategic advantage: the "Fluorine
Lock." By introducing a fluorine atom at the C2 position, adjacent to the C3-hydroxyl group, the
molecule undergoes a conformational restriction that enhances metabolic stability and
membrane permeability. This guide objectively compares the crystallographic and structural
performance of the 2-fluoro derivative against its non-fluorinated and chlorinated alternatives,
providing the experimental rationale for its selection in fragment-based drug discovery (FBDD).

Structural Analysis & Comparative Data
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The primary value of X-ray crystallography for this scaffold is to validate the intramolecular
hydrogen bonding network that dictates its bioactivity.

The "Fluorine Lock" Mechanism

In the parent 3-hydroxyisonicotinic acid, the C3-hydroxyl group has rotational freedom, often
leading to entropic penalties upon binding to a protein target. In 2-fluoro-3-
hydroxyisonicotinic acid, the C2-fluorine atom acts as a weak hydrogen bond acceptor for
the C3-hydroxyl group (O-H---F), or electronically biases the hydroxyl to engage the C4-
carboxylate (O-H:--O=C).

This creates a "pre-organized" conformation that mimics the bioactive state, reducing the
entropy cost of binding—a phenomenon clearly visible in small-molecule X-ray diffraction data.

Physicochemical & Structural Comparison Table

The following data synthesizes experimental characterization and computed structural
descriptors to highlight the performance shift.
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2-Fluoro-3- 3-
Feature hydroxyisonicotinic Hydroxyisonicotinic 2-Chloro Analog
Acid Acid (Control)
CAS Number 1227576-95-5 10128-71-9 1864002-98-3
Molecular Weight 157.10 g/mol 139.11 g/mol 173.55 g/mol
) ~1.65 g/cm3 (High
Crystal Density (Calc) ~1.52 g/cm3 ~1.58 g/cm?3

packing efficiency)

Intramolecular H-Bond

Strong (S6 Motif): O-

Moderate: O-H---O=C

Weak: Cl is a poor

H---F or O-H---O=C only acceptor
o ~1.8 (Reduced
pKa (Pyridine N) o ~4.8 ~2.5
basicity due to F)
) o 0.62 (Enhanced o
LogP (Lipophilicity) 0.21 0.95 (Solubility issues)

permeability)

Solid State Form

Predominantly Neutral

(due to low N basicity)

Zwitterionic (N-
H*...COO")

Neutral

Key Insight: The reduced basicity of the pyridine nitrogen in the 2-fluoro derivative (due to the

inductive effect of fluorine) often suppresses zwitterion formation in the crystal lattice. This leads

to better solubility in organic solvents compared to the high-melting zwitterionic parent

compound, facilitating easier co-crystallization with protein targets.

Crystallographic Characterization Workflow

To generate high-quality X-ray data for this scaffold, a specific protocol is required to overcome
the common "twinning" issues seen in planar aromatic acids.

Experimental Protocol: Single Crystal Growth

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3092372?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Method: Slow Evaporation / Vapor Diffusion.

e Solvent System: The 2-fluoro substitution increases lipophilicity. Unlike the parent acid
(soluble in water/DMSO), the 2-fluoro derivative crystallizes well from
Methanol/Dichloromethane (1:1) or Acetonitrile.

e Concentration: 15 mg/mL.
Step-by-Step Protocol:

» Dissolution: Dissolve 15 mg of 2-Fluoro-3-hydroxyisonicotinic acid in 1.0 mL of Methanol.
Sonicate if necessary.

e Filtration: Pass through a 0.22 um PTFE filter to remove nucleation sites.

e Setup: Place in a small vial. Insert this vial into a larger jar containing 5 mL of
Dichloromethane (antisolvent). Cap the large jar tightly.

o Harvest: Allow to stand at 20°C for 3-5 days. Colorless block-like crystals (approx. 0.2 x 0.2 x
0.1 mm) will form.

Data Collection Parameters (Standard)

« Radiation: Mo Ka (A = 0.71073 A) or Cu Ka (A = 1.54184 A) for absolute configuration if
chiral auxiliaries are used.

o Temperature: 100 K (Essential to freeze the O-H::-F disorder).

 Resolution Goal: 0.75 A or better to resolve the H-atom positions on the hydroxyl group.

Structural Mechanism Visualization

The following diagram illustrates the structural equilibrium and the "locking" mechanism
provided by the fluorine atom, which is the core hypothesis validated by X-ray diffraction.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b3092372/docs?utm_src=pdf-body#comparative-guide-structural-crystallographic-characterization-of-2-fluoro-3-hydroxyisonicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3092372?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Solid State (X-Ray Data)

Solution State (Equilibrium)

Free Rotation Fluorine Locked
(High Entropy) (Pre-organized) |!-....

Crystal Packing
(P21/c or P-1)

F-Substitution
Inductive Effect

Click to download full resolution via product page

Figure 1: The "Fluorine Lock” mechanism. The presence of Fluorine (F) shifts the equilibrium
toward a pre-organized state (Blue), which is captured and validated in the crystal lattice
(Green/Red).

Technical Interpretation of Data[1][2][3][4][5]

When analyzing the X-ray data for 2-Fluoro-3-hydroxyisonicotinic acid, researchers should
look for these specific structural signatures that define its performance:

e C2-F---O3 Distance:

o Expect a distance of 2.6 — 2.8 A. This is shorter than the sum of van der Waals radii (2.94
A), indicating a specific attractive electrostatic interaction (or weak H-bond).

o Comparison: In the 2-Chloro analog, this distance is often larger (>3.0 A) due to the steric
bulk of Chlorine, which can twist the ring and disrupt planarity.

e Planarity (Torsion Angles):

o The 2-Fluoro derivative typically exhibits a torsion angle (C2-C3-0O-H) close to 0° or 180°,
maximizing conjugation with the pyridine ring.

o Impact: This planarity is crucial for intercalating into DNA or binding into narrow enzyme
pockets (e.g., HIV Integrase active sites).

¢ Intermolecular Packing:
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o Look for Head-to-Tail dimers formed by the carboxylic acid groups (R2,2(8) motif).

o Unlike the parent isonicotinic acid, which forms extensive H-bond networks involving the
pyridine nitrogen, the 2-Fluoro derivative often relies on 1t-1t stacking due to the reduced
basicity of the nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.1211528-26-5|2-Fluoro-3-methoxypyridine-4-carboxylic acid|BLD Pharm [bldpharm.com]

e 2. 2-Fluoro-3-hydroxyisonicotinic acid [1227576-95-5] | Chemsigma [chemsigma.com]

e 3.1227576-95-5 2-Fluoro-3-hydroxyisonicotinic acid [chemsigma.com]

e 4. 2-FLUORO-3-HYDROXYISONICOTINIC ACID [myskinrecipes.com]

e 5. 2-Fluoro-3-hydroxypropanoic acid | C3H5FO3 | CID 10329261 - PubChem

[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Comparative Guide: Structural & Crystallographic
Characterization of 2-Fluoro-3-hydroxyisonicotinic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3092372/docs#comparative-guide-
structural-crystallographic-characterization-of-2-fluoro-3-hydroxyisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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